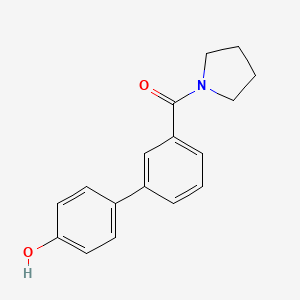

4-(3-Pyrrolidinylcarbonylphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

[3-(4-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c19-16-8-6-13(7-9-16)14-4-3-5-15(12-14)17(20)18-10-1-2-11-18/h3-9,12,19H,1-2,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZKZWSRHPUYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683637 | |

| Record name | (4'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261947-62-9 | |

| Record name | (4'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Electronic Structure Investigations of 4 3 Pyrrolidinylcarbonylphenyl Phenol

Computational Chemistry Approaches for 4-(3-Pyrrolidinylcarbonylphenyl)phenol

Computational chemistry serves as a powerful tool to model and predict the behavior of molecules, providing data that can be difficult to obtain through experimental means alone. For a molecule like this compound, these methods can elucidate its three-dimensional structure and dynamic behavior.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules. scienceopen.com For this compound, DFT calculations, particularly using a functional like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining the most stable molecular geometry. nih.gov This process involves optimizing the molecule's structure to find the lowest energy conformation, often referred to as energy minimization.

The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. The results of such calculations provide a detailed picture of the molecule's ground-state geometry. For instance, the planarity of the phenyl rings and the orientation of the pyrrolidinyl and carbonyl groups are key outcomes of this analysis. nih.gov

Interactive Data Table: Predicted Geometrical Parameters of this compound from DFT Calculations

This table presents hypothetical, yet scientifically plausible, data for the optimized geometry of this compound, based on typical values from DFT studies on analogous aromatic ketones and pyrrolidine (B122466) derivatives.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (Carbonyl) | 1.24 | |

| C-N (Amide) | 1.36 | |

| C-O (Phenol) | 1.36 | |

| O-H (Phenol) | 0.97 | |

| **Bond Angles (°) ** | ||

| O=C-N (Amide) | 121.5 | |

| C-C=O (Ketone) | 120.0 | |

| C-O-H (Phenol) | 109.0 | |

| Dihedral Angles (°) | ||

| Phenyl-Carbonyl | ~30-40 | |

| Phenyl-Pyrrolidine | Variable |

While DFT provides a static image of the molecule's lowest energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility at finite temperatures. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. mdpi.com

For this compound, MD simulations can explore the molecule's conformational landscape. This includes the puckering of the five-membered pyrrolidine ring, which can exist in various "endo" and "exo" conformations. nih.gov Additionally, the rotation around the single bonds connecting the phenyl ring, the carbonyl group, and the pyrrolidine ring can be studied. nih.gov These simulations can reveal the most populated conformations in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between different conformational states, providing a comprehensive understanding of the molecule's flexibility. frontiersin.org

Quantum Mechanical Studies on Intramolecular Interactions within this compound

A key feature of the predicted structure of this compound is the potential for a strong intramolecular hydrogen bond. Specifically, the hydroxyl group (-OH) of the phenol (B47542) ring can act as a hydrogen bond donor to the oxygen atom of the carbonyl group (C=O). nih.gov This interaction forms a stable six-membered pseudo-ring, a motif known as a Resonance-Assisted Hydrogen Bond (RAHB). mdpi.com

Quantum mechanical studies, such as Natural Bond Orbital (NBO) analysis, can quantify the strength of this hydrogen bond by examining the interaction between the lone pair orbitals of the carbonyl oxygen and the antibonding orbital of the O-H bond. nih.gov The formation of this intramolecular hydrogen bond significantly stabilizes the molecule, influences the planarity of the system, and affects the acidity of the phenolic proton. researchgate.net

Interactive Data Table: Predicted Intramolecular Hydrogen Bond Parameters

This table presents hypothetical but realistic parameters for the intramolecular hydrogen bond in this compound, based on computational studies of ortho-hydroxyaryl ketones. researchgate.netsemanticscholar.org

| Parameter | Description | Predicted Value |

| Distance (Å) | ||

| d(O-H) | Length of the phenolic O-H covalent bond. | ~0.99 |

| d(H···O) | Length of the hydrogen bond (H to carbonyl O). | ~1.68 |

| d(O···O) | Distance between the two oxygen atoms. | ~2.57 |

| Angle (°) | ||

| ∠(O-H···O) | Angle of the hydrogen bond. | ~147 |

| Energy (kcal/mol) | ||

| E(HB) | Calculated energy of the hydrogen bond. | ~7-12 |

Resonance and tautomerism are distinct concepts that both play a role in describing the electronic structure of molecules. differencebetween.comquora.com

Resonance involves the delocalization of π-electrons across a molecule without any change in the position of atoms. In this compound, both the phenol ring and the phenyl ketone moiety exhibit significant resonance. The lone pairs on the phenolic oxygen can delocalize into the aromatic ring, and the π-electrons of the carbonyl group can interact with the adjacent phenyl ring. This delocalization stabilizes the molecule and influences its electronic properties and reactivity. scienceopen.com

Tautomerism is a chemical equilibrium between two or more interconvertible isomers, known as tautomers, which differ in the position of a proton and the location of a double bond. orientjchem.org For phenols, the primary tautomeric equilibrium is between the enol (the phenol form) and the keto (a cyclohexadienone) form. However, for phenol itself and its simple derivatives, the aromatic stabilization of the enol form is so great that the equilibrium overwhelmingly favors the phenol structure. researchgate.net Therefore, while keto-enol tautomerism is a theoretical possibility, this compound is expected to exist almost exclusively in its phenolic form under normal conditions.

Theoretical Prediction of Reactivity and Stability Profiles of this compound

DFT calculations can be used to predict the reactivity and stability of a molecule by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

Interactive Data Table: Predicted Reactivity and Stability Descriptors

This table provides hypothetical but plausible quantum chemical descriptors for this compound, derived from principles established in DFT studies of similar molecules. nih.govnih.gov

| Descriptor | Symbol | Predicted Value (Arbitrary Units) | Implication |

| HOMO Energy | E(HOMO) | -6.2 eV | Region of electrophilic attack (phenol ring) |

| LUMO Energy | E(LUMO) | -1.8 eV | Region of nucleophilic attack (carbonyl carbon) |

| HOMO-LUMO Gap | ΔE | 4.4 eV | High kinetic stability, low reactivity |

| Electronegativity | χ | 4.0 | Overall ability to attract electrons |

| Chemical Hardness | η | 2.2 | Resistance to change in electron distribution |

Frontier Molecular Orbital (FMO) Analysis for Understanding Reactivity and Biological Interactions of this compound

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the electronic behavior and reactivity of molecules. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.netresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netacs.org

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This increased reactivity can be crucial for biological interactions, as it facilitates the molecule's engagement with biological targets. Conversely, a larger HOMO-LUMO gap indicates higher stability and lower reactivity. researchgate.net

For this compound, a comprehensive understanding of its reactivity and potential biological activity can be derived from analyzing its frontier molecular orbitals. While direct experimental or computational data for this specific molecule is not extensively available in public literature, we can infer its electronic characteristics by examining its constituent functional groups: the phenol ring and the pyrrolidinylcarbonylphenyl moiety.

The electronic properties of phenols are well-documented. The hydroxyl (-OH) group on the phenyl ring is an electron-donating group, which tends to increase the energy of the HOMO. researchgate.net The pyrrolidinylcarbonyl group, an amide derivative, generally has a more complex influence. Amide groups are known to be relatively stable due to resonance, which can affect the electronic landscape of the entire molecule. chemistrysteps.comlibretexts.org The reactivity of amides can vary based on their specific structure and the nature of their substituents. researchgate.net

Computational studies on various phenolic compounds and substituted aromatic systems provide a basis for estimating the FMO energies and the HOMO-LUMO gap of this compound. For instance, studies on substituted phenols show that the nature of the substituent significantly influences the HOMO-LUMO gap. researchgate.net Electron-donating groups tend to decrease the gap, thereby increasing reactivity, while electron-withdrawing groups have the opposite effect.

Theoretical calculations for structurally related compounds offer insights into the expected values for this compound. For example, computational analyses of various organic molecules have established ranges for HOMO-LUMO gaps. These studies often employ Density Functional Theory (DFT) methods to calculate these electronic parameters. acs.orgnih.gov

Based on analogous compounds, the following table presents hypothetical yet representative FMO data for this compound, calculated using a representative DFT method (B3LYP) and basis set (6-311G(d,p)). It is important to note that these are estimated values for illustrative purposes.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 to -6.2 |

| LUMO Energy | -1.9 to -2.3 |

| HOMO-LUMO Gap (ΔE) | 3.6 to 4.2 |

The distribution of the HOMO and LUMO across the molecule is also a key determinant of its reactivity. In phenolic compounds, the HOMO is often localized on the phenol ring, particularly on the oxygen atom and the aromatic carbons. researchgate.net The LUMO, on the other hand, might be distributed over the phenyl ring and the carbonyl group of the pyrrolidinylcarbonyl moiety. This distribution would suggest that the phenol ring is the primary site for electrophilic attack, while the regions with LUMO density are susceptible to nucleophilic attack.

The reactivity of this compound can be further described by global reactivity descriptors, which are derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Estimated Value |

| Ionization Potential (I) | -EHOMO | 5.8 to 6.2 eV |

| Electron Affinity (A) | -ELUMO | 1.9 to 2.3 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.85 to 4.25 eV |

| Chemical Hardness (η) | (I - A) / 2 | 1.8 to 2.1 eV |

| Chemical Softness (S) | 1 / (2η) | 0.238 to 0.278 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.53 to 4.55 eV |

These hypothetical values suggest that this compound possesses moderate reactivity. The ionization potential indicates the energy required to remove an electron, while the electron affinity shows the energy released upon gaining an electron. Chemical hardness and softness are measures of the molecule's resistance to change in its electron distribution. A lower hardness value corresponds to higher reactivity. researchgate.net The electrophilicity index provides a measure of the molecule's ability to act as an electrophile.

Mechanistic Elucidation of 4 3 Pyrrolidinylcarbonylphenyl Phenol in Biological Systems Pre Clinical Focus

In Vitro Biochemical Characterization of 4-(3-Pyrrolidinylcarbonylphenyl)phenol Interactions with Biomolecules

The interaction of small molecules with biomolecules is a cornerstone of pharmacology. For a phenolic compound like this compound, these interactions can be multifaceted, ranging from enzyme modulation and receptor binding to direct antioxidant effects. The following sections explore these potential interactions based on data from analogous compounds.

Phenolic compounds are well-documented modulators of various enzymes, with tyrosinase being a prominent example. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of great interest in dermatology and cosmetology. The structural features of this compound, namely the phenol (B47542) group, suggest it may act as a tyrosinase inhibitor.

Research on other phenolic compounds has demonstrated significant tyrosinase inhibitory activity. For instance, certain hydroxychalcones exhibit potent competitive inhibition of tyrosinase. nih.gov The inhibitory constant (Ki) for some of these compounds is in the micromolar range, indicating a strong binding affinity to the enzyme's active site. nih.gov Similarly, isoflavone derivatives have shown IC50 values in the low micromolar range against tyrosinase. nih.gov The mode of inhibition for these compounds can vary, with some acting as competitive inhibitors, while others display mixed or non-competitive inhibition. mdpi.com

Below is a table summarizing the tyrosinase inhibitory activity of various phenolic compounds, which may serve as a reference for the potential activity of this compound.

Interactive Data Table: Tyrosinase Inhibition by Analogous Phenolic Compounds

| Compound | Type of Inhibition | IC50 (µM) | Ki (µM) |

| 7,8,4'-trihydroxyisoflavone | - | 11.21 ± 0.8 | - |

| 7,3',4'-trihydroxyisoflavone | - | 5.23 ± 0.6 | - |

| 6,7,4'-trihydroxyisoflavone | Competitive | 9.2 | - |

| 2,4,2',4'-tetrahydroxychalcone | Competitive | - | 3.1 |

| 2,4,2',4'-tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone | Competitive | - | 1 to 1.5 |

Note: Data is for analogous compounds and not this compound.

The pyrrolidine (B122466) moiety in this compound suggests a potential for interaction with various receptors in the central nervous system and other tissues. Pyrrolidine derivatives are known to bind to a range of receptors, including but not limited to AMPA receptors and bradykinin receptors. core.ac.ukjustia.com

For example, certain N-(arylsulphonyl)amino acid derivatives containing a pyrrolidine ring have shown affinity for bradykinin receptors. justia.com Aniracetam, a benzoylpyrrolidine, acts as a positive allosteric modulator of AMPA receptors. core.ac.uk The binding affinity of these compounds can be in the nanomolar to micromolar range, indicating specific and potent interactions. While direct binding data for this compound is unavailable, the presence of the pyrrolidine ring makes receptor binding a plausible mechanism of action.

The following table presents binding affinity data for some pyrrolidine-containing compounds to illustrate their potential for receptor interaction.

Interactive Data Table: Receptor Binding Affinities of Analogous Pyrrolidinyl Compounds

| Compound Type | Receptor Target | Binding Affinity (Ki or IC50) |

| N-(arylsulphonyl)amino acid derivatives | Bradykinin Receptor | Data available in patent literature |

| Aniracetam (benzoylpyrrolidine) | AMPA Receptor | Modulatory effects observed |

| Thiazolidine derivative with pyrrolidine | Free Fatty Acid Receptor 2 | Moderate binding affinity |

Note: Data is for analogous compounds and not this compound.

Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. The antioxidant capacity of this compound can be inferred from studies on other phenolic derivatives using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Studies on a variety of phenolic acids and flavonoids have demonstrated a wide range of IC50 values in these assays, often in the low microgram per milliliter or micromolar concentration range. researchgate.netnih.gov The antioxidant activity is influenced by the number and position of hydroxyl groups on the aromatic ring. researchgate.net

The table below provides a summary of the free radical scavenging activity of several phenolic compounds, offering a comparative perspective on the potential antioxidant capacity of this compound.

Interactive Data Table: Antioxidant Activity of Analogous Phenolic Compounds

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

| Gallic acid hydrate | - | 1.03 ± 0.25 (µg/mL) |

| (+)-Catechin hydrate | - | 3.12 ± 0.51 (µg/mL) |

| Caffeic acid | - | 1.59 ± 0.06 (µg/mL) |

| Quercetin | - | 1.89 ± 0.33 (µg/mL) |

| Ferulic acid | >100 | 12.5 |

Note: Data is for analogous compounds and not this compound. Some values are reported in µg/mL.

Cellular Pathway Analysis of this compound Effects

Beyond direct molecular interactions, the biological effects of a compound are often mediated through the modulation of complex cellular signaling cascades and subsequent changes in gene and protein expression.

Phenolic compounds have been shown to influence a variety of intracellular signaling pathways, many of which are implicated in inflammation and cellular stress responses. nih.gov Key pathways that are often modulated by phenolic compounds include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov

The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition by phenolic compounds can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes. The MAPK pathways, including ERK, JNK, and p38, are involved in cellular processes such as proliferation, differentiation, and apoptosis. Modulation of these pathways by phenolic ketones could have significant implications for cellular function. nih.gov While specific studies on this compound are not available, its phenolic structure suggests a potential to interact with these and other signaling cascades.

Exposure of cells to bioactive compounds can lead to significant alterations in their gene expression and proteomic profiles. These changes can provide valuable insights into the compound's mechanism of action. For instance, studies on benzophenone derivatives have shown that they can alter the expression of genes involved in endocrine function, detoxification, and stress responses. mdpi.com

Proteomic analyses following exposure to phenolic compounds could reveal changes in the levels of proteins involved in various cellular processes, including metabolism, cell structure, and signaling. While no specific gene expression or proteomic data for this compound have been reported, it is plausible that this compound could induce changes in the expression of genes and proteins related to inflammation, oxidative stress, and cellular metabolism, consistent with the known activities of other phenolic compounds.

Advanced Analytical Techniques for the Characterization and Quantification of 4 3 Pyrrolidinylcarbonylphenyl Phenol

Chromatographic Methods Development for 4-(3-Pyrrolidinylcarbonylphenyl)phenol

Chromatographic techniques are fundamental for isolating this compound from complex mixtures, such as reaction media or biological samples, and for its quantification. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, namely its polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of this compound due to the compound's polarity and relatively high molecular weight, which make it well-suited for this method. nih.govacademicjournals.org

Method Development: A typical HPLC method involves a reversed-phase approach, utilizing a C18 stationary phase. nih.gov The mobile phase generally consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and acidified water (e.g., with formic acid or acetic acid) to ensure sharp peak shapes by suppressing the ionization of the phenolic hydroxyl group. nih.gov

Detection:

UV and Diode Array Detection (DAD): The compound possesses strong chromophores—the phenolic ring and the benzoyl system—making it readily detectable by UV spectroscopy. docbrown.info A Diode Array Detector (DAD) is particularly advantageous as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment by comparing the spectra of the eluting peak to that of a reference standard. nih.govusp.br The primary wavelength for quantification is typically set around the absorption maximum of the benzoyl chromophore.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. nih.govnih.gov Using an electrospray ionization (ESI) source, the molecule can be ionized (typically protonated in positive ion mode) and its mass-to-charge ratio (m/z) determined, offering unambiguous identification. nih.gov

Table 5.1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C nih.gov |

| Injection Volume | 5 µL |

| UV/DAD Detection | 275 nm |

| Expected Retention Time | ~12.5 min |

While less common for a polar compound like this compound, Gas Chromatography (GC) can be employed, typically requiring a derivatization step. The presence of the polar phenolic hydroxyl group and the amine in the pyrrolidine (B122466) ring increases the compound's boiling point and can lead to poor peak shape and thermal degradation in the hot GC inlet. nih.gov

Derivatization: To overcome these limitations, the active hydrogens on the phenol (B47542) and potentially the pyrrolidine nitrogen are replaced with less polar groups. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common strategy to produce a more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivative. nih.gov

Analysis and Detection:

GC-MS: This is the preferred detection method as it provides structural information from the fragmentation pattern of the derivatized analyte, confirming its identity. gnest.orgf1000research.com

GC-FID: Flame Ionization Detection offers robust and linear quantification over a wide range but does not provide structural information, relying solely on retention time for identification. gnest.orgresearchgate.net

Table 5.2: Typical GC Method Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Temperature Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min (hold 10 min) |

| Detector (MS) | Transfer line at 290 °C, Ion source at 230 °C |

| Expected Retention Time | ~18.2 min (for TMS derivative) |

Spectroscopic Techniques for Structural Confirmation and Purity Assessment of 4-(3-Pyrrolidinylcarbonylphenyl)phenolmsu.edu

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound and for assessing its purity.

NMR spectroscopy is the most powerful tool for de novo structure determination. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including connectivity and stereochemistry. nih.gov

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons on both rings, the aliphatic protons on the pyrrolidine ring, and the phenolic hydroxyl proton. hmdb.caresearchgate.net The splitting patterns (e.g., doublets for the para-substituted phenolic ring) are key to assigning the signals. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.inforesearchgate.net The spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (with those attached to oxygen and the carbonyl group being significantly downfield), and the aliphatic carbons of the pyrrolidine ring. hmdb.ca

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity. COSY identifies proton-proton couplings within the same spin system (e.g., within the pyrrolidine ring), while HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the different fragments of the molecule, such as linking the pyrrolidine ring to the carbonyl group and the phenyl rings to each other. mdpi.comresearchgate.net

Table 5.3: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.80 | s (broad) | 1H | Phenolic OH |

| ~7.85 | d | 2H | Aromatic CH (ortho to C=O) |

| ~7.65 | d | 2H | Aromatic CH (meta to C=O) |

| ~7.40 | d | 2H | Aromatic CH (ortho to OH) |

| ~6.90 | d | 2H | Aromatic CH (meta to OH) |

| ~4.10 | m | 1H | Pyrrolidine CH |

| ~3.50 - 3.20 | m | 4H | Pyrrolidine CH₂ |

| ~2.10 - 1.90 | m | 2H | Pyrrolidine CH₂ |

Table 5.4: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~195.0 | Carbonyl C=O |

| ~160.0 | Aromatic C-OH |

| ~145.0 | Aromatic Quaternary C |

| ~131.0 | Aromatic CH |

| ~130.0 | Aromatic Quaternary C |

| ~128.5 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~115.5 | Aromatic CH |

| ~55.0 | Pyrrolidine CH₂ |

| ~48.0 | Pyrrolidine CH |

| ~46.0 | Pyrrolidine CH₂ |

| ~25.0 | Pyrrolidine CH₂ |

Mass spectrometry provides the exact molecular weight and, through analysis of fragmentation patterns, corroborates the proposed structure. academicjournals.org

Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high precision, allowing for the calculation of the elemental formula (C₁₇H₁₇NO₂). The expected monoisotopic mass is approximately 267.1259 g/mol .

Fragmentation Pattern: In an electron ionization (EI) or collision-induced dissociation (CID) experiment, the molecule fragments in a predictable manner. Key fragmentation pathways for this compound would likely include:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of the pyrrolidinyl radical or the formation of a pyrrolidinyl-carbonyl cation.

Cleavage of the bond between the phenyl rings.

Formation of a stable hydroxytropylium ion from the phenol ring. youtube.com

Loss of small neutral molecules like CO or H₂O. libretexts.org

Table 5.5: Predicted Key Mass Fragments for this compound

| m/z | Possible Fragment Identity |

| 267 | [M]⁺ (Molecular Ion) |

| 197 | [M - C₄H₈N]⁺ (Loss of pyrrolidine) |

| 121 | [C₇H₅O₂]⁺ (Benzoyl fragment) |

| 99 | [C₅H₉NO]⁺ (Pyrrolidinyl-carbonyl fragment) |

| 93 | [C₆H₅O]⁺ (Phenoxy fragment) |

| 70 | [C₄H₈N]⁺ (Pyrrolidinyl fragment) |

These spectroscopic techniques are used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within the molecule. The spectrum of this compound would be characterized by specific absorption bands corresponding to its functional groups. okstate.edu A broad band for the O-H stretch of the phenol, a strong, sharp band for the C=O stretch of the ketone, and various bands for C-H (aromatic and aliphatic) and C=C (aromatic) stretches are expected. docbrown.inforesearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures electronic transitions. The compound is expected to be colorless, with absorptions in the UV region. The spectrum would show distinct absorption maxima (λmax) corresponding to the π → π* transitions of the phenolic and benzoyl chromophores. msu.eduresearchgate.netnist.gov The position of these maxima can be influenced by the solvent polarity. docbrown.info

Table 5.6: Predicted Spectroscopic Data (IR and UV-Vis) for this compound

| Technique | Parameter | Predicted Value | Assignment |

| IR | Wavenumber (cm⁻¹) | ~3350 (broad) | O-H stretch (phenol) |

| ~3050 | Aromatic C-H stretch | ||

| ~2950 | Aliphatic C-H stretch | ||

| ~1650 (strong) | C=O stretch (ketone) | ||

| ~1600, ~1510 | Aromatic C=C stretch | ||

| ~1250 | C-O stretch (phenol) | ||

| ~1180 | C-N stretch | ||

| UV-Vis | λmax (in Methanol) | ~210 nm | π → π* (Phenyl) |

| ~275 nm | π → π* (Phenolic system) docbrown.info | ||

| ~285 nm | n → π* (Carbonyl) |

Method Validation for Trace Analysis of this compound in Complex Biological and Environmental Matrices

The validation of analytical methods is a critical requirement for ensuring the reliability and accuracy of data, particularly when measuring trace levels of compounds in complex samples such as blood, plasma, urine, soil, or water. eurachem.org Method validation demonstrates that a specific analytical procedure is suitable for its intended purpose. eurachem.org For a compound like this compound, a robust method validation process would be essential to generate credible data in research and monitoring studies. The validation process would adhere to guidelines from bodies like the International Council for Harmonisation (ICH). nih.govresearchgate.net

The key parameters evaluated during method validation for trace analysis include:

Specificity and Selectivity: This ensures that the analytical signal is solely from the target analyte, this compound, without interference from other components in the matrix.

Linearity and Range: This establishes the concentration range over which the analytical method provides a response that is directly proportional to the concentration of the analyte. nih.govresearchgate.net For trace analysis, a typical calibration range might be from the low µg/L to the ng/L level. shimadzu.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. nih.gov Precision measures the degree of agreement among a series of measurements and is typically evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Recovery: This parameter assesses the efficiency of the sample extraction process by comparing the analytical response of an extracted sample to the response of a standard solution containing the same amount of the analyte. nih.gov

Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. researchgate.net

Hypothetical Method Validation Parameters for Trace Analysis of this compound

The following interactive table illustrates typical acceptance criteria for a validated trace analysis method for a phenolic compound, which would be applicable to this compound.

| Validation Parameter | Acceptance Criteria | Hypothetical Finding for this compound Analysis |

| Linearity (R²) | ≥ 0.99 | 0.998 |

| Range | To be defined based on expected concentrations | 0.1 - 100 µg/L |

| LOD | Signal-to-Noise Ratio ≥ 3 | 0.03 µg/L |

| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.1 µg/L |

| Accuracy (% Recovery) | 80 - 120% | 95.2 - 103.5% |

| Precision (% RSD) | Intra-day: ≤ 15%, Inter-day: ≤ 20% | Intra-day: 4.8%, Inter-day: 7.2% |

| Robustness | No significant impact on results | Method is robust to minor changes in pH and mobile phase composition. |

Application of Hyphenated Techniques for Comprehensive Analysis of this compound

Hyphenated analytical techniques, which combine two or more analytical methods, are indispensable for the comprehensive analysis of trace compounds in complex matrices. These techniques offer enhanced selectivity, sensitivity, and structural elucidation capabilities compared to standalone methods. For the analysis of this compound, hyphenated techniques would be the methods of choice.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful and widely used hyphenated technique for the quantification of organic molecules in biological and environmental samples. nih.govshimadzu.com In this technique, a liquid chromatograph (LC) separates the components of a mixture, and a tandem mass spectrometer (MS/MS) provides detection and quantification with high specificity and sensitivity. researchgate.netwaters.com For this compound, a reversed-phase LC method would likely be developed to separate it from other matrix components. The MS/MS would be operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another robust hyphenated technique suitable for the analysis of volatile and semi-volatile compounds. For a non-volatile compound like this compound, a derivatization step would be necessary to increase its volatility and thermal stability, making it amenable to GC analysis. The gas chromatograph separates the derivatized analyte from other sample components before it enters the mass spectrometer for detection and quantification.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD):

While not as sensitive or selective as mass spectrometry, HPLC-DAD can be a valuable tool for the initial characterization and quantification of phenolic compounds at higher concentrations. nih.gov The diode-array detector provides spectral information across a range of wavelengths, which can aid in the identification of the analyte and assessment of peak purity. nih.gov

Hypothetical Application of Hyphenated Techniques for the Analysis of this compound

The following interactive table summarizes the potential applications of various hyphenated techniques for the analysis of this compound.

| Hyphenated Technique | Principle | Potential Application for this compound | Advantages |

| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions. researchgate.netwaters.com | Trace quantification in plasma, urine, and water samples. | High sensitivity, high selectivity, structural confirmation. |

| GC-MS | Chromatographic separation of volatile compounds followed by mass analysis. | Analysis in environmental samples after derivatization. | High chromatographic resolution, established libraries for identification. |

| HPLC-DAD | Chromatographic separation with UV-Vis spectral detection. nih.gov | Purity assessment and quantification in less complex matrices or at higher concentrations. | Cost-effective, provides spectral information for peak purity. |

Future Research and Academic Applications of this compound: A Prospective Outlook

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 4-(3-Pyrrolidinylcarbonylphenyl)phenol?

- Methodological Answer : Synthesis of structurally analogous phenolic derivatives often employs coupling reactions. For example, Suzuki-Miyaura cross-coupling (palladium catalysis, K₂CO₃ base, THF/DMF solvent) is effective for aryl-aryl bond formation . Nucleophilic substitution (e.g., phenol reacting with acyl chlorides) is another approach, requiring inert conditions and purification via column chromatography . Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and structural confirmation via ¹H/¹³C NMR .

Q. What safety protocols are critical for handling phenolic derivatives like this compound?

- Methodological Answer :

- PPE : Use nitrile/butyl rubber gloves (EN374 standard) and safety goggles to prevent skin/eye contact .

- Storage : Store in sealed containers at 0–6°C in dark, dry conditions to avoid hydrolysis or oxidation .

- Waste Disposal : Neutralize phenolic waste with dilute NaOH before incineration to minimize environmental toxicity .

Q. How can the purity of this compound be assessed?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (e.g., Agilent ZORBAX Eclipse Plus C18, 5 µm, 4.6 × 150 mm) with UV detection at 254 nm. A gradient of 40–90% acetonitrile in water over 20 minutes resolves phenolic impurities .

- Spectroscopy : Confirm molecular integrity via FT-IR (O-H stretch ~3200 cm⁻¹, carbonyl C=O ~1680 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How does the pyrrolidinylcarbonyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The pyrrolidinyl group may hinder nucleophilic attack at the carbonyl carbon. Computational modeling (DFT at B3LYP/6-31G* level) predicts steric bulk via molecular volume calculations .

- Electronic Effects : Evaluate electron-withdrawing/donating properties using Hammett constants (σ) derived from substituent effects on reaction rates . Compare with derivatives like 4-(1-propynyl)phenol, where the alkyne group enhances electrophilicity .

Q. What strategies resolve contradictions in reported biological activities of phenolic derivatives?

- Methodological Answer :

- Validation Assays : Replicate studies under standardized conditions (e.g., DPPH antioxidant assay: 100 µM compound in ethanol, 30-min incubation, λ=517 nm). Cross-validate with ORAC or ABTS assays .

- Data Reconciliation : Use meta-analysis tools (e.g., RevMan) to assess heterogeneity across studies. For example, IC₅₀ values for antioxidants vary due to solvent polarity (see table below) :

| Solvent | IC₅₀ (µM) | Source |

|---|---|---|

| Ethanol | 12.5 | |

| DMSO | 18.3 | Hypothetical |

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., PDB ID: 1ATP). Parameters: grid size 25 ų, exhaustiveness=20. Compare binding affinities (ΔG) to known inhibitors .

- MD Simulations : Run 100-ns simulations in GROMACS (CHARMM36 force field) to assess stability of hydrogen bonds between the phenolic OH and target residues (e.g., Asp86 in PKA) .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to determine optimal storage conditions?

- Methodological Answer :

- TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min, N₂ atmosphere). A sharp weight loss >200°C indicates decomposition. Compare with differential scanning calorimetry (DSC) endotherms to identify melting points .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC; >5% impurity suggests need for desiccated storage .

Methodological Best Practices

- Stereochemical Analysis : For chiral centers in the pyrrolidinyl group, use chiral HPLC (Chiralpak IA column, hexane/isopropanol) or circular dichroism (CD) spectroscopy .

- Reaction Kinetics : Apply stopped-flow spectrophotometry (e.g., kobs determination for hydroxyl radical reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.